1-(4-Methoxyphenyl)-2-(methylamino)ethanol
Overview
Description
1-(4-Methoxyphenyl)-2-(methylamino)ethanol is an organic compound with a complex structure that includes a methoxyphenyl group and a methylamino group attached to an ethanol backbone
Scientific Research Applications
1-(4-Methoxyphenyl)-2-(methylamino)ethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary target of 1-(4-Methoxyphenyl)-2-(methylamino)ethanol, also known as MOPE, is the enzyme system in Acetobacter sp. CCTCC M209061 cells . This compound is used as a substrate for the enzyme-mediated asymmetric oxidation process .
Mode of Action
MOPE interacts with the enzyme system in Acetobacter sp. CCTCC M209061 cells, undergoing an asymmetric oxidation process . This reaction is highly enantioselective, leading to the production of enantiopure (S)-MOPE .
Biochemical Pathways
The asymmetric oxidation of MOPE by Acetobacter sp. CCTCC M209061 cells is the key biochemical pathway involved . The downstream effect of this pathway is the production of enantiopure (S)-MOPE .
Pharmacokinetics
The use of deep eutectic solvents (dess) in the biocatalysis process can influence the reaction efficiency and substrate concentration .
Result of Action
The result of MOPE’s action is the production of enantiopure (S)-MOPE through the asymmetric oxidation process . This process is highly efficient, with the residual substrate e.e. kept as high as 99.9% .
Action Environment
The action of MOPE is influenced by the reaction medium. The use of DESs, such as [ChCl][Gly], has been shown to enhance the reaction efficiency . The concentration of the DES also significantly influences the reaction, with the optimal content being 10% (v/v) . In the [ChCl][Gly]-containing system, the substrate concentration was substantially increased .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-(4-Methoxyphenyl)-2-(methylamino)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo asymmetric oxidation catalyzed by Acetobacter sp. CCTCC M209061 cells, resulting in enantiopure (S)-1-(4-methoxyphenyl)ethanol . The interaction with these cells enhances the reaction efficiency due to improved cell membrane permeability and biocompatibility .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with Acetobacter sp. CCTCC M209061 cells leads to significant changes in cellular functions, including enhanced asymmetric oxidation . This interaction highlights the compound’s potential in modulating cellular activities.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a substrate for specific enzymes, leading to enzyme inhibition or activation. The compound’s interaction with Acetobacter sp. CCTCC M209061 cells results in the oxidation of 1-(4-methoxyphenyl)ethanol to its enantiopure form . This process involves changes in gene expression and enzyme activity, contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the use of deep eutectic solvents can enhance the stability and reaction efficiency of the compound in laboratory settings . These solvents improve cell membrane permeability and biocompatibility, leading to sustained biochemical effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in asymmetric oxidation catalyzed by Acetobacter sp. CCTCC M209061 cells highlights its involvement in metabolic processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that deep eutectic solvents can enhance the compound’s transport and distribution by improving cell membrane permeability . This enhancement contributes to its sustained biochemical effects.
Subcellular Localization
This compound’s subcellular localization influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its biochemical properties and potential applications. Studies on its interaction with Acetobacter sp. CCTCC M209061 cells can shed light on its subcellular distribution and effects .
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-2-(methylamino)ethanol can be achieved through several routes. One common method involves the reaction of 4-methoxybenzaldehyde with methylamine, followed by reduction with a suitable reducing agent. Industrial production methods often utilize catalytic hydrogenation to achieve the desired product with high yield and purity. The reaction conditions typically include controlled temperature and pressure to optimize the reaction efficiency.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-2-(methylamino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or amines.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-(methylamino)ethanol can be compared with similar compounds such as:
1-(4-Methoxyphenyl)ethanol: This compound lacks the methylamino group, resulting in different chemical properties and reactivity.
2-(4-Methoxyphenyl)ethanol: The position of the methoxy group is different, leading to variations in its chemical behavior and applications.
1-(4-Methoxyphenyl)-2-aminoethanol:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(methylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-7-10(12)8-3-5-9(13-2)6-4-8/h3-6,10-12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLPVZQFUJSAKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556217 | |
Record name | 1-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58777-87-0 | |
Record name | 1-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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